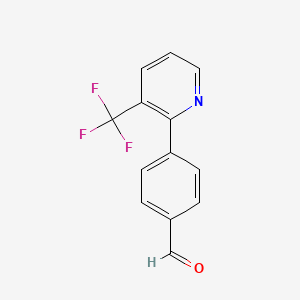

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

描述

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a benzaldehyde moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group, which enhances stability and modulates reactivity. Its aldehyde functional group makes it a versatile electrophile for synthesizing Schiff bases, heterocycles, and pharmaceutical intermediates .

属性

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWILOUASOAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649788 | |

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-85-9 | |

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Coupling via Nucleophilic Aromatic Substitution

One common approach involves the nucleophilic substitution reaction between 3-(trifluoromethyl)pyridin-2-ol and 4-formylphenyl derivatives under basic conditions. The phenolic hydroxyl group of 4-formylphenol reacts with the pyridin-2-ol to form an ether linkage, effectively connecting the pyridine and benzaldehyde moieties.

-

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated (typically 80–120 °C)

- Reaction time: Several hours to overnight

Mechanism: The base deprotonates the phenol, generating a phenolate ion that attacks the electrophilic pyridin-2-ol derivative, forming the ether bond.

Yield and Purification: The reaction typically affords moderate to high yields. Purification is achieved by recrystallization or chromatographic techniques to isolate the pure aldehyde product.

This method is scalable and has been adapted for industrial production with careful control of reaction parameters to optimize yield and purity.

Suzuki Cross-Coupling Reaction

Another advanced synthetic method involves Suzuki-Miyaura cross-coupling between halogenated trifluoromethylpyridine derivatives and boronic acid derivatives of benzaldehyde.

-

- Starting materials: 2,3-dichloro-5-(trifluoromethyl)pyridine and substituted p-hydroxyphenylboronic acids

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar

- Solvent: DMF or toluene/water mixtures

- Temperature: 80–110 °C

Outcome: This method allows for regioselective coupling, yielding 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde derivatives with high purity and good yields.

Characterization: Products are confirmed by NMR, HRMS, and X-ray crystallography.

Friedel-Crafts Acylation (Indirect Route)

Though more common for related isomers, Friedel-Crafts acylation can be adapted for synthesizing benzaldehyde derivatives by first converting pyridine carboxylic acids to acid chlorides, then reacting with benzene derivatives in the presence of Lewis acids like aluminum chloride (AlCl3).

- Limitations: This method is less direct for the 3-trifluoromethyl isomer and more suited for 5-substituted analogs but provides insight into alternative synthetic strategies.

Detailed Research Findings and Data

Reaction Conditions and Yields

Industrial Production Notes

- Industrial synthesis emphasizes the nucleophilic aromatic substitution route due to its operational simplicity and scalability.

- Reaction parameters such as solvent purity, base concentration, and temperature are tightly controlled.

- Purification often involves recrystallization from suitable solvents or chromatographic separation to achieve pharmaceutical-grade purity.

Mechanistic Insights and Optimization

- The presence of the trifluoromethyl group on the pyridine ring increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

- Use of polar aprotic solvents like DMF enhances the solubility of reactants and stabilizes ionic intermediates.

- Potassium carbonate is preferred as a mild base that effectively deprotonates phenols without causing side reactions.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Feasibility |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Simple, scalable, high yield | Requires elevated temperature | 70–90% | High |

| Suzuki Cross-Coupling | High regioselectivity, mild conditions | Requires expensive catalysts | 75–85% | Moderate |

| Friedel-Crafts Acylation | Established method for related compounds | Less direct, harsh conditions | 60–75% | Low for this isomer |

化学反应分析

Types of Reactions

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: 4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid.

Reduction: 4-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research has shown that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies indicate that compounds with similar structures can inhibit key bacterial enzymes, presenting opportunities for developing new antibacterial agents. For instance, derivatives have shown effectiveness against strains such as E. coli and S. aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| Benzaldehyde Derivative A | Pseudomonas aeruginosa | 12 |

- Anticancer Properties : The compound has been studied for its potential to inhibit PARP enzymes involved in DNA repair mechanisms in cancer cells. Inhibiting these enzymes can enhance the sensitivity of cancer cells to chemotherapy.

Case Study: PARP Inhibition

A study demonstrated that specific derivatives exhibited low nanomolar IC50 values against PARP enzymes, indicating strong inhibitory activity. These compounds were effective in reducing the viability of BRCA1-deficient cancer cell lines, showcasing their potential as therapeutic agents in targeted cancer therapies .

Medicine

The compound is being explored as a building block for drug development. Its ability to interact with specific molecular targets makes it suitable for designing drugs aimed at particular enzymes or receptors.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials known for their unique properties, such as high thermal stability and resistance to degradation.

作用机制

The mechanism of action of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The position of the trifluoromethyl group on the pyridine ring and the nature of the substituent on the benzyl moiety critically influence physicochemical properties and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS RN | Substituent Position (Pyridine) | Functional Group | Purity (%) | Melting Point (°C) | Price (1g) |

|---|---|---|---|---|---|---|

| 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde | Not explicitly listed | 3-CF₃ | Aldehyde | N/A | N/A | N/A |

| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 | 5-CF₃ | Aldehyde | 90–95 | 91–93 | ¥25,800 |

| 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde | 1086379-09-0 | 6-CF₃ | Aldehyde + Ether | N/A | N/A | N/A |

| 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid | 1299607-71-8 | 4-CF₃ | Carboxylic Acid | 98 | N/A | N/A |

Key Observations :

Substituent Position Effects :

- The 3-CF₃ substitution in the target compound creates steric and electronic effects distinct from analogs with 4-CF₃ , 5-CF₃ , or 6-CF₃ . For example, 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (CAS 871252-64-1) has a higher melting point (91–93°C) due to enhanced crystallinity from the para-aldehyde and meta-CF₃ arrangement .

- The 6-CF₃ analog (CAS 1086379-09-0) introduces an ether linkage, reducing electrophilicity compared to the parent aldehyde, which may limit its utility in condensation reactions .

Functional Group Impact :

- Replacing the aldehyde with a carboxylic acid (e.g., 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid) increases polarity and acidity (pKa ~4–5), making it suitable for salt formation or coordination chemistry .

- The aldehyde group in the target compound offers superior reactivity for nucleophilic additions, such as forming hydrazones or imines, critical in drug discovery .

Application-Specific Comparisons

- Pharmaceutical Intermediates: The target compound’s aldehyde group is pivotal in synthesizing protease inhibitors or kinase ligands, whereas the carboxylic acid analog (CAS 1299607-71-8) is better suited for prodrug derivatization .

Material Science :

- The electron-deficient pyridine core in this compound enhances thermal stability, making it a candidate for OLEDs or liquid crystals, whereas ether-linked analogs may lack sufficient conjugation .

生物活性

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a compound characterized by a benzaldehyde functional group attached to a pyridine ring with a trifluoromethyl substituent. This unique structure imparts significant biological activity, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound an interesting candidate for various biological studies.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial properties , particularly against certain bacterial strains. The compound's enhanced lipophilicity may improve its ability to penetrate biological membranes, thereby increasing its efficacy in inhibiting bacterial growth. Additionally, studies suggest that similar compounds can inhibit critical bacterial enzymes, which may lead to the development of new antibacterial agents.

Summary of Biological Activities

- Antimicrobial Activity : Effective against specific bacterial strains.

- Enzyme Inhibition : Potential to inhibit enzymes critical for bacterial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored through various studies. The trifluoromethyl group plays a crucial role in enhancing the compound's biological activity by affecting its electronic properties and reactivity.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(3-Chloro-pyridin-2-yl)benzaldehyde | Chlorine substituent instead of trifluoromethyl | Different electronic properties affecting reactivity |

| 4-(5-Trifluoromethyl-pyridin-2-yl)benzaldehyde | Trifluoromethyl at position 5 | Altered steric hindrance influencing reaction pathways |

| 4-(3-Methoxy-pyridin-2-yl)benzaldehyde | Methoxy substituent | Increased solubility in organic solvents |

| 4-(3-Nitro-pyridin-2-yl)benzaldehyde | Nitro group enhancing electrophilicity | Potentially higher reactivity towards nucleophiles |

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For instance, research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibacterial drugs.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. In assays measuring hydroxyproline levels, specific derivatives exhibited potent inhibitory effects, suggesting potential applications in treating fibrotic diseases.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : Studies using surface plasmon resonance and isothermal titration calorimetry have shown that the compound binds effectively to target proteins and enzymes, which is essential for its inhibitory action.

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cellular membranes, facilitating its interaction with intracellular targets.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridine derivative (e.g., 2-chloropyridine) can react with a benzaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~80°C) to form the target structure . Key factors include solvent polarity (DMF enhances nucleophilicity), reaction time (overnight stirring), and stoichiometric ratios to minimize side products. Yield optimization often requires purification via column chromatography or recrystallization, with HPLC validation (≥95% purity) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm). Trifluoromethyl groups are confirmed via ¹⁹F NMR (δ -60 to -70 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planar pyridine-benzaldehyde linkage .

- Mass spectrometry : High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z 265.06) .

Q. What are the primary reactivity patterns of the benzaldehyde moiety in this compound?

- Methodological Answer : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases with amines) and nucleophilic additions (e.g., Grignard reagents). The electron-withdrawing trifluoromethylpyridine group enhances electrophilicity at the aldehyde, facilitating reactions like Wittig olefination or reductive amination . For example, in asymmetric alcohol synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity .

Advanced Research Questions

Q. How does the trifluoromethylpyridine substituent influence electronic properties and intermolecular interactions?

- Methodological Answer : The trifluoromethyl group induces strong electron-withdrawing effects, lowering the LUMO energy of the pyridine ring and enhancing π-π stacking with aromatic systems. Computational studies (e.g., DFT calculations) quantify charge distribution, while X-ray crystallography reveals intermolecular contacts (e.g., C–H···F interactions) that stabilize crystal packing . These properties are critical in designing metal-organic frameworks (MOFs) or catalysts where electronic modulation is essential.

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. inert behavior) often stem from:

- Purity : Impurities ≥5% (by HPLC) may skew results; repurification via preparative HPLC is recommended .

- Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or solvent choice (DMSO vs. ethanol) affects solubility and activity. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) are advised .

- Structural analogs : Subtle changes (e.g., replacing pyridine with triazolo groups) can drastically alter bioactivity, necessitating SAR studies .

Q. How can crystallographic data inform the design of coordination complexes with this compound?

- Methodological Answer : The aldehyde and pyridine groups act as ligands for transition metals (e.g., Pd, Cu). Single-crystal X-ray diffraction reveals preferred binding modes:

- Aldehyde coordination : The carbonyl oxygen binds to metals in a monodentate fashion.

- Pyridine coordination : The nitrogen atom forms stable σ-bonds with Pd(II) or Ru(II), as seen in palladium-catalyzed cross-coupling reactions .

- Applications : Such complexes are explored in catalysis (e.g., Suzuki-Miyaura coupling) or photoluminescent materials .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Density functional theory (DFT) simulations model transition states and intermediates. For example:

- Reaction mechanisms : Study the aldehyde’s role in hydride transfer steps during reductions.

- Solvent effects : COSMO-RS calculations assess solvent polarity’s impact on reaction kinetics .

- Ligand design : Virtual screening identifies optimal substituents (e.g., electron-donating groups) to enhance catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。